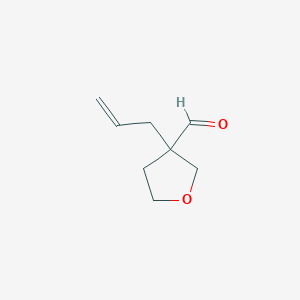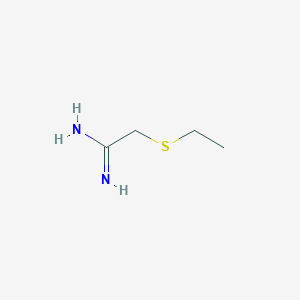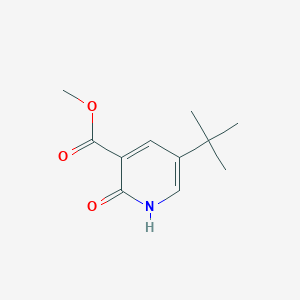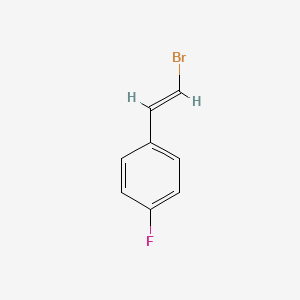
1-(2-Bromovinyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-bromovinyl)-4-fluorobenzene is an organic compound characterized by the presence of a bromovinyl group and a fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-bromovinyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with a bromovinyl precursor. One common method is the Heck reaction, where 4-fluorobenzene is reacted with (E)-1-bromo-2-vinylbenzene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the coupling of the bromovinyl group to the fluorobenzene ring.
Industrial Production Methods
Industrial production of (E)-1-(2-bromovinyl)-4-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-bromovinyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include substituted fluorobenzenes with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids derived from the oxidation of the vinyl group.
Reduction Reactions: Products include alkanes formed by the reduction of the vinyl group.
Scientific Research Applications
Chemistry
(E)-1-(2-bromovinyl)-4-fluorobenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, (E)-1-(2-bromovinyl)-4-fluorobenzene is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry
The compound is used in the development of advanced materials, including polymers and specialty chemicals. Its reactivity and functional groups make it suitable for creating materials with specific properties.
Mechanism of Action
The mechanism by which (E)-1-(2-bromovinyl)-4-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-bromovinyl)-4-chlorobenzene
- (E)-1-(2-bromovinyl)-4-methylbenzene
- (E)-1-(2-bromovinyl)-4-nitrobenzene
Uniqueness
(E)-1-(2-bromovinyl)-4-fluorobenzene is unique due to the presence of both a bromovinyl group and a fluorobenzene ring. This combination imparts distinct reactivity and properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
InChI Key |
GSOVTFWJZJYQSY-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
![1,2-Ethanediol, 1-[2-(trifluoromethyl)phenyl]-, (1R)-](/img/structure/B13612589.png)
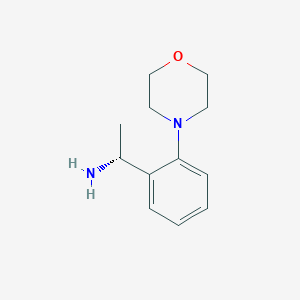
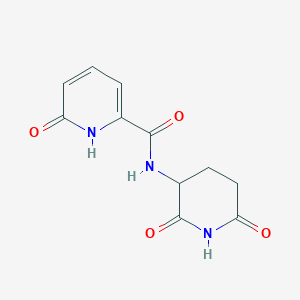

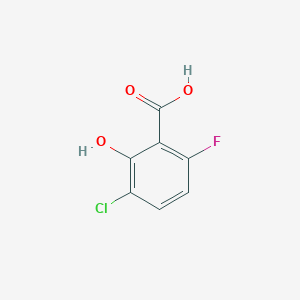


![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)

